2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWXEOVBXMHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-formyl-2-iodo-6-methoxyphenol.
Formation of Phenoxyacetic Acid: The phenol is then reacted with chloroacetic acid to form 4-formyl-2-iodo-6-methoxyphenoxyacetic acid.
Amidation: The phenoxyacetic acid is subsequently reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)
Major Products
Oxidation: 2-(4-carboxy-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Reduction: 2-(4-hydroxymethyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group and iodine atom can influence its binding affinity and specificity towards these targets. The methoxy group may also play a role in enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Anticancer Activity: Nitro vs. Methoxy Substituents
Phenylacetamide derivatives with nitro groups (e.g., compounds 2a-2c in ) exhibit higher cytotoxicity against prostate carcinoma (PC3) cells compared to methoxy-substituted analogs (e.g., compounds 2d-2f) . For instance:
| Compound | Substituents | IC₅₀ (PC3) | Reference Drug (Imatinib) |
|---|---|---|---|
| 2a-2c (nitro) | 4-Nitro, 2-Fluoro, etc. | ~10–20 µM | ~5 µM |
| 2d-2f (methoxy) | 4-Methoxy, 2-Fluoro, etc. | ~30–50 µM | ~5 µM |
The target compound’s methoxy group at the 6-position may reduce its cytotoxicity relative to nitro-containing analogs.
Antiretroviral Activity: Role of Pyrimidine Rings
Diarylpyrimidine (DAPY) derivatives, such as 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide, demonstrate potent HIV-1 reverse transcriptase (RT) inhibition due to hydrogen bonding with Lys 101 and the pyrimidine ring’s polar character . In contrast, the target compound lacks the pyrimidine scaffold, which is critical for RT binding.
Antitubercular Activity: Halogen and Nitro Substituents
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show promising activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 0.5–8 µg/mL . The fluoro and nitro groups enhance target binding through electronegative interactions. The target compound’s iodo substituent, while similarly electronegative, may sterically hinder binding to bacterial enzymes. Additionally, the formyl group’s reactivity could lead to off-target effects or instability in biological systems .
Antimicrobial and Structural Similarity to Penicillin
The target compound’s iodo and formyl groups may disrupt this mimicry, reducing efficacy against penicillin-binding proteins.
Biological Activity
The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a synthetic organic molecule that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C15H14INO5
- Molecular Weight : 415.18 g/mol
- CAS Number : 924064-06-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the formyl and methoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to inflammation and cancer.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study focusing on derivatives of phenoxyacetamides reported promising results against various cancer cell lines, suggesting that our compound could share similar efficacy.
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Properties
In addition to its potential anticancer effects, this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of related compounds in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in nitric oxide (NO) production, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
